REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:9]=[C:10](Br)[C:11]=1[O:12][C:13]([F:16])([F:15])[F:14])[C:5]([O:7][CH3:8])=[O:6].C([O-])([O-])=O.[Cs+].[Cs+].[CH:24]1([B-](F)(F)F)[CH2:26][CH2:25]1.[K+].[C:32]1([CH3:38])C=CC=C[CH:33]=1>O.CC([O-])=O.CC([O-])=O.[Pd+2].C12(P(C34CC5CC(CC(C5)C3)C4)CCCC)CC3CC(CC(C3)C1)C2>[CH:24]1([C:2]2[CH:3]=[C:4]([CH:9]=[C:10]([CH:38]3[CH2:32][CH2:33]3)[C:11]=2[O:12][C:13]([F:16])([F:15])[F:14])[C:5]([O:7][CH3:8])=[O:6])[CH2:26][CH2:25]1 |f:1.2.3,4.5,8.9.10|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)OC)C=C(C1OC(F)(F)F)Br
|
Name
|
Cs2CO3
|
Quantity
|
2586 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)[B-](F)(F)F.[K+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
11.9 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
28.5 mg
|
Type
|
catalyst
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)P(CCCC)C23CC1CC(CC(C2)C1)C3
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (0-20% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=C(C(=O)OC)C=C(C1OC(F)(F)F)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 259 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |